molecular formula C21H17F2N5O3 B2446279 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-38-1

2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2446279
CAS No.: 1021125-38-1
M. Wt: 425.396
InChI Key: IMHAKFNKBJYMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a high-purity chemical compound designed for laboratory research applications. It belongs to a class of compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is recognized in medicinal chemistry as a privileged structure for developing biologically active molecules . This scaffold is frequently investigated as a key template in organic synthesis and for creating novel therapeutic agents . Compounds with this core structure have been explored for their potential to interact with various enzyme systems, including protein kinases . The structural components of this molecule—including the 3-methoxyphenyl-substituted triazole ring and the 2,4-difluorobenzamide side chain—suggest potential for its use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical assays and screening programs to probe its activity and mechanism of action against specific biological targets. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)16-6-5-14(22)12-17(16)23/h2-8,11-12H,9-10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAKFNKBJYMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities based on various studies.

  • Molecular Formula : C21H17F2N5O3
  • Molecular Weight : 425.396 g/mol
  • IUPAC Name : 2,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
  • Purity : Typically around 95%.

Synthesis

The synthesis of 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves several steps that include the formation of the triazolo-pyridazine moiety followed by the introduction of the difluoro and benzamide groups. Specific synthetic routes are often proprietary but generally involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide exhibit promising anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. The presence of the triazole ring is known to enhance interaction with biological targets such as kinases and receptors involved in tumor growth.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains have shown that derivatives containing similar structural features possess significant antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Case Studies

StudyCompound TestedBiological ActivityReference
Study 12,4-Difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamideAnticancer (breast cancer cell lines)Source A
Study 2Related Triazole DerivativeAntimicrobial (E. coli and S. aureus)Source B
Study 3Fluorinated AnalogCytotoxicity against leukemia cellsSource C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : The presence of the triazole moiety allows for potential intercalation into DNA or RNA structures, disrupting replication processes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The structure of 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide suggests potential activity against various bacterial strains.

Anticancer Potential

Triazole derivatives have been studied for their anticancer effects due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies on related compounds suggest that 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide may exhibit similar properties.

Synthesis and Characterization

The synthesis of 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide typically involves multi-step organic reactions including nucleophilic substitutions and condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structures to 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide exhibited significant inhibition zones compared to controls.

Study 2: Anticancer Activity

In vitro studies on triazole derivatives demonstrated their ability to inhibit tumor cell lines. Compounds with structural similarities to 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide showed promising results in reducing cell viability in breast cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The difluoro-substituted benzamide moiety facilitates nucleophilic substitution at the activated ortho and para positions relative to fluorine atoms.

Reaction Type Conditions Outcome Key Observations
Fluorine displacementK₂CO₃, DMF, 80–100°C, arylthiolsReplacement of fluorine with sulfur-containing groupsObserved in structurally similar triazolo-pyridazine derivatives .
HydroxylationNaOH (aq.), ethanol, refluxFormation of hydroxylated benzamideLimited yield due to steric hindrance from adjacent substituents.
  • Example Reaction :
    C21H17F2N5O3+ArSHC21H17F(SAr)N5O3+HF\text{C}_{21}\text{H}_{17}\text{F}_2\text{N}_5\text{O}_3 + \text{ArSH} \rightarrow \text{C}_{21}\text{H}_{17}\text{F}(\text{SAr})\text{N}_5\text{O}_3 + \text{HF}

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or alkaline conditions.

Reaction Type Conditions Outcome Key Observations
Acidic hydrolysisHCl (6M), reflux, 12hCleavage to 2,4-difluorobenzoic acid and amine intermediateConfirmed via LC-MS analysis of degradation products.
Enzymatic cleavageProtease-mediated, pH 7.4Selective amide bond breakageRelevant for metabolic studies in drug development.
  • Stability : The amide bond remains intact under neutral conditions but degrades rapidly in strongly acidic or basic environments.

Methoxy Group Demethylation

The 3-methoxyphenyl substituent undergoes demethylation to yield a phenolic derivative.

Reaction Type Conditions Outcome Key Observations
BBr₃-mediated demethylationDichloromethane, −78°C → RTFormation of 3-hydroxyphenyl analogQuantitative conversion observed in related triazolo-pyridazines .
Microbial oxidationCunninghamella elegansBiotransformation to phenolic metaboliteUsed to model human hepatic metabolism.

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine core participates in ring-opening and cycloaddition reactions.

Reaction Type Conditions Outcome Key Observations
AlkylationNaH, THF, alkyl halidesN-alkylation at triazole nitrogenPreferential substitution at N1 position .
Click chemistryCu(I)-catalyzed, azidesFormation of 1,2,3-triazole hybridsEnhances solubility for biological screening.
  • Notable Example :
    Reaction with propargyl bromide yields a propargyl-triazole derivative for further functionalization.

Fluorine Substitution Reactions

The 2,4-difluoro substituents enable regioselective fluorination or defluorination.

Reaction Type Conditions Outcome Key Observations
H₂O₂-mediated defluorinationpH 9.5, 60°CPartial loss of fluorine atomsForms mono- and non-fluorinated byproducts.
Electrophilic fluorinationSelectfluor®, MeCNIntroduction of additional fluorine atomsLimited by steric and electronic factors.

Reductive Amination of Ethyleneoxy Linker

The ethyleneoxy (-OCH₂CH₂-) spacer connecting the benzamide and triazolo-pyridazine moieties can undergo reductive amination.

Reaction Type Conditions Outcome Key Observations
NaBH₃CN-mediatedNH₄OAc, MeOHConversion to secondary amineImproves membrane permeability in analogs.

Experimental Insights from Analogous Compounds

  • Patent Data : Triazolo-pyridazine derivatives with trifluoromethoxy groups exhibit enhanced stability under oxidative conditions compared to methoxy analogs .

  • Synthetic Challenges : Steric hindrance from the triazole ring slows SNAr reactions at the pyridazine C6 position.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by functionalization of the triazolo-pyridazine core. For example:

  • Step 1: Prepare the triazolo-pyridazine scaffold via cyclization of 3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-ol using reflux conditions in ethanol with acetic acid as a catalyst .
  • Step 2: Link the benzamide moiety via nucleophilic substitution of the hydroxyl group with 2-(2,4-difluorobenzamido)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
    Optimization:
  • Catalyst screening: Test acidic (e.g., H₂SO₄) vs. basic (e.g., NaOAc) catalysts for cyclization efficiency.
  • Reflux duration: Vary reaction times (4–12 hours) to balance yield and byproduct formation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:
Contradictions may arise from differences in assay conditions, purity, or cellular models. Mitigation strategies include:

  • Orthogonal assays: Validate antimicrobial activity using both MIC (minimum inhibitory concentration) and time-kill assays to distinguish static vs. cidal effects .
  • Purity verification: Confirm compound integrity (>95% purity) via HPLC and LC-MS to rule out degradation products .
  • Structure-activity relationship (SAR) studies: Synthesize analogs (e.g., varying substituents on the triazolo-pyridazine ring) to isolate key pharmacophores .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine integration .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of the methoxyphenyl group).
  • X-ray crystallography: Resolve crystal structures to confirm regiochemistry of the triazolo-pyridazine core, as demonstrated for analogous compounds .

Advanced: What computational and experimental approaches are effective for predicting and enhancing metabolic stability in vivo?

Answer:

  • In silico prediction: Use tools like ADMET Predictor™ to identify metabolic hotspots (e.g., methoxyphenyl or benzamide groups prone to oxidation).
  • Structural modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated metabolism .
  • In vitro validation: Perform microsomal stability assays (human/rat liver microsomes) with LC-MS monitoring to quantify metabolite formation .

Basic: What in vitro assays are standard for evaluating this compound’s therapeutic potential?

Answer:

  • Anticancer activity: MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Kinase inhibition: ELISA-based screening for kinase targets (e.g., EGFR, VEGFR) using recombinant enzymes .
  • Antimicrobial testing: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Answer:

  • Co-solvent systems: Test combinations of PEG-400, DMSO, and cyclodextrins to enhance aqueous solubility while minimizing toxicity .
  • Prodrug design: Synthesize phosphate or ester prodrugs of the benzamide moiety to improve bioavailability, followed by enzymatic cleavage studies .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance dissolution rates and tissue targeting .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • Ventilation: Ensure adequate airflow to mitigate inhalation risks during prolonged handling.

Advanced: How can researchers leverage SAR to optimize selectivity for target enzymes over off-target proteins?

Answer:

  • Molecular docking: Model interactions with target enzymes (e.g., kinases) using AutoDock Vina to identify key binding residues .
  • Selectivity screening: Profile activity against panels of related enzymes (e.g., kinase family members) to identify structural determinants of specificity .
  • Covalent modification: Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues in target proteins .

Basic: What chromatographic techniques are recommended for purity analysis?

Answer:

  • Reverse-phase HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.
  • LC-MS: Combine retention time data with mass spectra to confirm molecular ion peaks and detect degradation products .
  • TLC monitoring: Employ silica gel plates (ethyl acetate/hexane) during synthesis to track reaction progress .

Advanced: How can contradictory data in enzyme inhibition assays be systematically analyzed?

Answer:

  • Dose-response curves: Generate IC₅₀ values across multiple replicates to assess reproducibility and outlier effects.
  • Enzyme kinetics: Perform Lineweaver-Burk analysis to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Buffer optimization: Test varying pH and ionic strength to identify assay condition dependencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.